molecular formula C25H24N2O2 B2377470 [1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108389-43-9

[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2377470
CAS No.: 2108389-43-9
M. Wt: 384.479
InChI Key: YCAHWMSPCPTSEB-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic tertiary amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane core. The biphenyl-4-yl group at the methanone position introduces aromatic bulkiness, while the pyridin-4-yloxy substituent at position 3 of the bicyclo system adds hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name

(4-phenylphenyl)-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-25(20-8-6-19(7-9-20)18-4-2-1-3-5-18)27-21-10-11-22(27)17-24(16-21)29-23-12-14-26-15-13-23/h1-9,12-15,21-22,24H,10-11,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAHWMSPCPTSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.

    Construction of the Azabicyclo Octane Structure: This step involves the formation of the bicyclic structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and organometallic compounds.

Major Products

    Oxidation: Oxidation typically yields carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.

Medicine

Medicinally, [1,1’-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone has potential as a therapeutic agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for the treatment of neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as receptors or enzymes. The biphenyl and pyridine groups can engage in π-π stacking interactions, while the azabicyclo octane structure can provide steric hindrance, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 8-azabicyclo[3.2.1]octane derivatives, which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
[1,1'-Biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone Biphenyl-4-yl, pyridin-4-yloxy C₂₇H₂₅N₂O₂ 409.51 Stereospecific (1R,5S) configuration; aromatic and hydrogen-bonding motifs Not explicitly reported (likely receptor modulation)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl, ketone C₁₃H₁₂FN₂O₃ 263.25 Racemic mixture; nitro group enhances electrophilicity Structural analog for crystallographic studies
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-Chlorophenyl, phenylamino C₂₁H₂₂ClN₂O 356.87 Amino substituent enhances solubility; chloro group for lipophilicity Moderate antibacterial activity (in vitro)
8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Methyl, trifluoromethanesulfonate C₁₀H₁₄F₃NO₃S 293.28 Electrophilic triflate group; methyl for metabolic stability Intermediate in synthesis of bioactive molecules
(1-{8-Azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol Triazolylmethanol C₁₀H₁₆N₄O 208.26 Click chemistry-derived triazole; hydroxyl for derivatization Scaffold for kinase inhibitors

Key Observations :

Stereochemical Influence : The (1R,5S) configuration in the target compound distinguishes it from racemic analogs like (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, which lack stereochemical specificity .

Aromatic vs. Electrophilic Substituents : Biphenyl and pyridinyloxy groups enhance π-π interactions and binding affinity compared to electron-withdrawing groups (e.g., nitro in ) or alkyl chains (e.g., methyl in ).

Synthetic Utility : Triflate and triazole derivatives (e.g., ) serve as intermediates for further functionalization, whereas the target compound’s complexity may limit its modularity.

Research Findings and Implications

  • Structural Insights : X-ray crystallography data for related compounds (e.g., ) highlight the planar geometry of the bicyclo system, which stabilizes receptor binding pockets.
  • Pharmacological Potential: The biphenyl group’s hydrophobicity and pyridinyloxy’s hydrogen-bonding capacity align with trends in kinase inhibitor design .
  • Synthetic Challenges : Stereoselective synthesis of the (1R,5S) configuration requires advanced methodologies, such as asymmetric catalysis or chiral resolution, as seen in .

Biological Activity

The compound [1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N2O\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}

This compound features a biphenyl moiety linked to an azabicyclo structure, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in the azabicyclo family have shown promising results in inhibiting enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses .
  • Antiparasitic Activity : Some derivatives have demonstrated significant potency against Trypanosoma brucei, indicating potential for treating diseases like African sleeping sickness .
  • Neuroprotective Effects : The ability to penetrate the blood-brain barrier suggests that this compound may have neuroprotective properties, which are crucial for treating central nervous system disorders .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that modifications to the biphenyl and azabicyclo structures can significantly affect biological activity. For instance:

Modification TypeEffect on Activity
Substituents on Biphenyl Altered binding affinity to target enzymes
Azabicyclo Ring Variations Enhanced selectivity for specific receptors
Pyridinyl Substitution Improved pharmacokinetic properties

These modifications can lead to increased potency and selectivity toward desired biological targets.

Case Studies

  • NAAA Inhibition : A study highlighted a compound structurally similar to this compound that exhibited an IC50 value of 0.042 μM against NAAA, showcasing its potential in managing inflammatory conditions .
  • Antiparasitic Efficacy : Research on azabicyclo derivatives revealed significant activity against T. brucei with an EC50 value of 260 nM in cell-based assays, indicating their potential therapeutic application .
  • Neuropharmacological Studies : Compounds with similar structures were assessed for their ability to cross the blood-brain barrier, with findings suggesting favorable pharmacokinetic profiles for CNS applications .

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